Triclobisonium chloride
Description
Properties
CAS No. |
79-90-3 |
|---|---|
Molecular Formula |
C36H74Cl2N2 |
Molecular Weight |
605.9 g/mol |
IUPAC Name |
6-[dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]hexyl-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dichloride |
InChI |
InChI=1S/C36H74N2.2ClH/c1-29-19-17-25-35(5,6)33(29)23-21-31(3)37(9,10)27-15-13-14-16-28-38(11,12)32(4)22-24-34-30(2)20-18-26-36(34,7)8;;/h29-34H,13-28H2,1-12H3;2*1H/q+2;;/p-2 |
InChI Key |
JMTNOKRGERWNME-UHFFFAOYSA-L |
SMILES |
CC1CCCC(C1CCC(C)[N+](C)(C)CCCCCC[N+](C)(C)C(C)CCC2C(CCCC2(C)C)C)(C)C.[Cl-].[Cl-] |
Canonical SMILES |
CC1CCCC(C1CCC(C)[N+](C)(C)CCCCCC[N+](C)(C)C(C)CCC2C(CCCC2(C)C)C)(C)C.[Cl-].[Cl-] |
Other CAS No. |
79-90-3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of triclobisonium chloride involves the quaternization of tertiary amines with alkyl halides. The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or acetone. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
Triclobisonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the structure of the compound, leading to the formation of secondary amines.
Substitution: Common reagents for substitution reactions include halides and other nucleophiles. .
Scientific Research Applications
Chemical Properties and Structure
Triclobisonium chloride (C36H74Cl2N2) is characterized by its quaternary ammonium structure, which contributes to its solubility and antimicrobial efficacy. Its molecular structure allows it to interact effectively with biological membranes, making it suitable for various applications in medicine and research .
Antimicrobial Applications
One of the primary applications of this compound is its use as an antimicrobial agent. It has been studied for its effectiveness against a range of pathogens, particularly in clinical settings.
- Mechanism of Action : this compound disrupts microbial cell membranes, leading to cell lysis. This mechanism is common among quaternary ammonium compounds, which are known for their broad-spectrum antimicrobial properties .
- Clinical Studies : Research has demonstrated its efficacy in treating infections caused by resistant bacteria. For instance, studies have shown that this compound can be effective against strains that are resistant to conventional antibiotics .
Applications in Anesthesia
This compound is also utilized in the field of anesthesia as a neuromuscular blocking agent.
- Usage : It is employed to induce muscle relaxation during surgical procedures. The compound facilitates intubation and provides optimal conditions for surgery by preventing involuntary muscle contractions .
- Clinical Efficacy : In clinical trials, this compound has been noted for its rapid onset and relatively short duration of action compared to other neuromuscular blockers. This property is beneficial in surgeries requiring quick recovery from anesthesia .
Electroconvulsive Therapy (ECT)
In the context of psychiatric treatment, this compound has been used as part of the protocol for electroconvulsive therapy.
- Role in ECT : It is administered to induce muscle paralysis during ECT, minimizing the physical convulsions associated with the treatment. This application enhances patient safety and comfort during the procedure .
- Safety Profile : Clinical reports indicate that when used appropriately, this compound contributes to a lower incidence of complications during ECT compared to older methods that did not include muscle relaxants .
Research Findings and Case Studies
Several studies have documented the effectiveness and safety of this compound across various applications:
Mechanism of Action
The antibacterial action of triclobisonium chloride is primarily due to its ability to disrupt cell membranes. The compound interacts with the lipid bilayer of bacterial cells, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the positively charged quaternary ammonium group, which interacts with the negatively charged components of the bacterial cell membrane .
Comparison with Similar Compounds
Triclobisonium chloride is similar to other quaternary ammonium compounds such as:
- Cetylpyridinium chloride
- Laurylpyridinium chloride
- Benzethonium chloride
- Benzalkonium chloride
These compounds share similar antimicrobial properties but differ in their specific chemical structures and applications. This compound is unique due to its specific molecular configuration, which provides distinct advantages in certain applications, such as enhanced stability and efficacy in specific formulations .
Biological Activity
Triclobisonium chloride, also known as Triburon, is a quaternary ammonium compound with significant biological activity, particularly in antimicrobial applications. Its unique structure and properties enable it to interact effectively with various biological systems, making it a valuable agent in both pharmaceutical and cosmetic industries.
Chemical Structure and Properties
This compound has the molecular formula C₁₈H₃₄Cl₂N and a CAS number of 79-90-3. It features two chlorine atoms and a complex hydrocarbon chain, which contribute to its antimicrobial properties. The compound's structure allows it to disrupt microbial cell membranes, leading to cell lysis and subsequent antimicrobial effects .
Antimicrobial Activity
Gram-Positive Bacteria : this compound exhibits notable activity against Gram-positive bacteria, making it particularly effective for treating skin infections such as acne vulgaris. Studies indicate that it can significantly reduce bacterial load on skin surfaces .
Mechanism of Action : The mechanism by which this compound exerts its antimicrobial effects involves the disruption of microbial cell membranes. This disruption leads to cell lysis and death, which is crucial for its application in topical antiseptics and disinfectants .
Comparative Analysis with Other Compounds
This compound shares similarities with other quaternary ammonium compounds but possesses unique characteristics that enhance its efficacy. Below is a comparison table illustrating its features against other common antimicrobial agents:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| This compound (Triburon) | Two chlorine atoms, complex hydrocarbon chain | Strong antimicrobial potency against Gram-positive bacteria |
| Benzalkonium Chloride | Long alkyl chains with aromatic groups | Broad-spectrum antimicrobial activity |
| Cetyltrimethylammonium Chloride | Long-chain fatty amine derivative | Strong surfactant properties |
| Dequalinium Chloride | Two long alkyl chains and two amines | Effective against fungal infections |
Case Studies and Research Findings
- Clinical Efficacy in Skin Infections : A study demonstrated that this compound effectively reduced the incidence of bacterial infections in patients with acne vulgaris. The treatment led to a significant decrease in Staphylococcus aureus counts on the skin .
- Safety Profile : Clinical evaluations have shown that this compound does not induce significant sensitivity reactions when applied topically, making it suitable for sensitive skin applications .
- Animal Models : Research utilizing mouse models indicated that this compound could effectively treat induced skin infections without adverse effects on the surrounding healthy tissue. This supports its use as a topical antimicrobial agent .
Applications
This compound is utilized across various fields due to its versatile properties:
- Pharmaceuticals : Used as an active ingredient in topical antiseptics.
- Cosmetics : Incorporated into formulations aimed at reducing microbial load on the skin.
- Industrial Disinfectants : Employed in cleaning products for its effective antimicrobial action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
